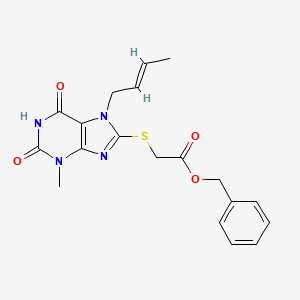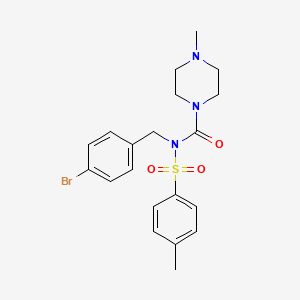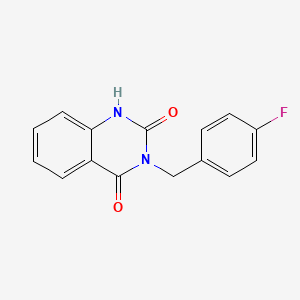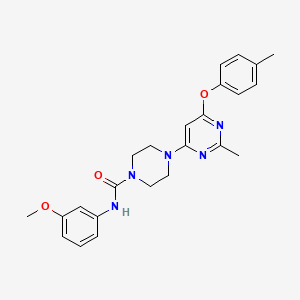![molecular formula C23H19N3O2S B2680019 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 898444-14-9](/img/structure/B2680019.png)
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a chemical compound with the molecular formula C23H19N3O2S . It has a molecular weight of 401.48 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a phenyl ring through a sulfanyl group. This phenyl ring is substituted with a methyl group. The oxadiazole ring is also attached to an acetamide group, which in turn is attached to two phenyl rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 369.07832714 g/mol . The topological polar surface area is 112 Ų . The heavy atom count is 26 . The formal charge is 0 . The complexity of the molecule is 497 .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
A study by Faheem (2018) investigated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including a compound similar to the one . This research found that these compounds exhibited moderate inhibitory effects across various assays, including toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, demonstrating their broad pharmacological applications beyond the exclusion criteria specified (Faheem, 2018).
Antimicrobial Activity and Cytotoxicity
Kaplancıklı et al. (2012) synthesized novel oxadiazole derivatives and evaluated their antimicrobial activities and cytotoxic effects. The study revealed that these compounds exhibited significant antibacterial activity against various bacteria and demonstrated potent anti-candidal activity. This suggests the utility of oxadiazole derivatives in developing new antimicrobial agents, highlighting their relevance in medical research and potential therapeutic applications (Kaplancıklı et al., 2012).
Synthesis and Pharmacological Evaluation
Research by Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and their antibacterial and anti-enzymatic potential. The study identified several compounds with significant antibacterial activity, offering insights into the development of novel antibacterial agents and the therapeutic potential of oxadiazole derivatives (Siddiqui et al., 2014).
Design and Synthesis of Glutaminase Inhibitors
Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of BPTES analogs, including those with oxadiazole moieties, as glutaminase inhibitors. These compounds showed potential in attenuating the growth of cancer cells, indicating the relevance of oxadiazole derivatives in cancer research and therapy (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-19-14-8-13-18(15-19)22-25-26-23(28-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESAHGFFNHLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)

![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)


